molecular formula C7H10N2O2 B11774668 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one CAS No. 3122-74-5

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one

Cat. No.: B11774668
CAS No.: 3122-74-5
M. Wt: 154.17 g/mol
InChI Key: SUYJAOGGIGEQIC-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a methoxymethyl substituent at position 2 and a methyl group at position 6. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and material science applications .

Properties

IUPAC Name

2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-7(10)9-6(8-5)4-11-2/h3H,4H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJAOGGIGEQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444609
Record name 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-74-5
Record name 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methyl-4-hydroxypyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Antifilarial Activity
Recent studies have demonstrated the potential of pyrimidine derivatives, including 2-(methoxymethyl)-6-methylpyrimidin-4(1H)-one, in treating filarial infections. For instance, compounds derived from the dihydropyrimidinone scaffold have shown significant macrofilaricidal activity against Brugia malayi, the causative agent of lymphatic filariasis. In vitro assays indicated that these compounds could induce complete loss of motility in adult worms at concentrations as low as 100 μM, highlighting their therapeutic potential in combating parasitic infections .

Anticonvulsant Properties
In another application, derivatives of 2-(methoxymethyl)-6-methylpyrimidin-4(1H)-one have been evaluated for anticonvulsant activity. Studies utilizing the maximal electroshock seizure (MES) method on animal models have shown that certain substituted pyrimidines exhibit significant protective effects against seizures. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced anticonvulsant efficacy, suggesting that structural modifications can optimize therapeutic outcomes .

Cancer Research

MPS1 Kinase Inhibition
The compound has also been investigated as a potential inhibitor of monopolar spindle 1 (MPS1) kinase, a critical target in cancer therapy due to its role in cell division and tumor progression. Research indicates that modifications to the pyrimidine core, such as the introduction of a methyl group at the 6-position, can enhance the stability and selectivity of these inhibitors against MPS1 while reducing metabolic turnover in human liver microsomes. This optimization is crucial for developing effective cancer therapeutics .

Synthesis and Derivative Development

The synthesis of 2-(methoxymethyl)-6-methylpyrimidin-4(1H)-one and its derivatives involves various chemical reactions that allow for functional group modifications to enhance biological activity. For example, acylation reactions can yield S-acylified derivatives which may possess improved pharmacological properties. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structures and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyrimidine derivatives is vital for optimizing their pharmacological profiles. SAR studies have indicated that specific substitutions on the pyrimidine ring can significantly influence bioactivity across different assays, including antifilarial and anticonvulsant tests. This knowledge aids in guiding future synthetic efforts to develop more potent and selective compounds .

Summary Table of Applications

Application AreaKey FindingsReferences
Antifilarial ActivityInduced complete loss of motility in Brugia malayi at 100 μM
Anticonvulsant ActivityEnhanced efficacy with specific substitutions; protective effects observed
Cancer ResearchEffective MPS1 kinase inhibition with improved stability
SynthesisVarious reactions yield active derivatives; confirmed by IR and NMR
Structure-ActivitySubstitutions influence bioactivity significantly

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting potential anticancer activity. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidinone Derivatives

Key structural analogs and their substituent effects:

Compound Name Position 2 Substituent Position 6 Substituent Ring Saturation Key Structural Features
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one Benzo[d]thiazol-2-ylamino Methyl 3,4-dihydro Enhanced π-stacking; weak antifungal activity
5a: 2-(4,5-Dihydroxy-2-methylphenylthio)-6-methylpyrimidin-4(3H)-one 4,5-Dihydroxy-2-methylphenylthio Methyl 3,4-dihydro Thioether linkage; antioxidant potential
4c: 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Ethoxycarbonyl Methyl 3,4-dihydro Ester group; high thermal stability
6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one Methylsulfanyl Methoxymethyl Fully unsaturated Increased hydrophilicity due to methoxymethyl
THPM2: 2-Mercapto-5-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-6-methylpyrimidin-4(5H)-one Mercapto-hydrazono-thiazole Methyl 5H-tautomer Analgesic/anti-inflammatory activity

Physicochemical Properties and Spectral Data

Melting Points:

  • 5a : 213–215°C (pale yellow powder)
  • 4c : 202°C (white crystalline solid)
  • THPM2 : 232–234°C

Spectral Features:

  • 5a :
    • ¹H NMR (pyridine-d₅) : δ 2.13 (3H, s, CH₃), 6.29 (1H, s, aromatic H) .
    • IR : 1644 cm⁻¹ (C=O stretch) .
  • 4c :
    • ¹H NMR (DMSO-d₆) : δ 2.21 (3H, s, CH₃), 5.12 (1H, d, -CH) .
    • ¹³C NMR : δ 165.43 (C=O) .
  • THPM2 :
    • IR : 1718 cm⁻¹ (C=O), 2520 cm⁻¹ (S-H) .

Biological Activity

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, including antimicrobial, anticancer, and neuroactive properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

The chemical structure of 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one is characterized by a pyrimidine ring with methoxymethyl and methyl substitutions. Its molecular formula is C8H10N2OC_8H_{10}N_2O, and it exhibits reactivity that allows for oxidation to form N-oxides, which may influence its biological activity.

Biological Activity Overview

Research has indicated that 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can display significant antimicrobial properties. For instance, compounds similar to 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one have been noted for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Antiproliferative Effects : In vitro studies have demonstrated that certain derivatives of pyrimidines possess antiproliferative effects on cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .
  • Neuroactive Properties : Compounds with similar structures have been explored for their potential in treating central nervous system disorders. Their ability to modulate neurotransmitter systems suggests a role in addressing conditions such as anxiety and depression .

Antimicrobial Study

A study investigating the antimicrobial properties of various pyrimidine derivatives found that 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 16 μM, showcasing its potential as an antibacterial agent .

Anticancer Research

In another study focusing on the antiproliferative effects, 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value of approximately 3.1 μM for MCF-7 cells, suggesting strong selective activity against this cell line .

Detailed Research Findings

Activity Cell Line / Pathogen IC50/MIC Reference
AntimicrobialStaphylococcus aureus16 μM
AntimicrobialE. coli16 μM
AntiproliferativeMCF-73.1 μM
AntiproliferativeHCT1163.7 μM

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